molecular formula C21H26N2O2 B2561664 2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2309312-56-7

2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2561664
CAS No.: 2309312-56-7
M. Wt: 338.451
InChI Key: YGMNCLNVFSZWGT-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound that features a naphthalene ring, an oxolane ring, and a diazepane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthalene derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution.

    Synthesis of the oxolane ring: The oxolane ring can be synthesized via cyclization reactions involving diols or halohydrins.

    Formation of the diazepane ring: This can be achieved through cyclization reactions involving diamines and appropriate electrophiles.

    Coupling reactions: The final step would involve coupling the naphthalene derivative with the oxolane and diazepane intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the diazepane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield naphthoquinones, while reduction could yield alcohol derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-ol: A similar compound with an alcohol group instead of a ketone.

    2-(Naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-amine: A similar compound with an amine group instead of a ketone.

Uniqueness

The unique combination of the naphthalene, oxolane, and diazepane rings in 2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-naphthalen-1-yl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-21(15-18-7-3-6-17-5-1-2-8-20(17)18)23-11-4-10-22(12-13-23)19-9-14-25-16-19/h1-3,5-8,19H,4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMNCLNVFSZWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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